Cas no 85310-69-6 (3-hydroxymethyl pyrrolidine)
3-hydroxymethyl pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxymethyl pyrrolidine
- 3-pyrrolidinemethanol;3-(hydroxymethyl)pyrrolidine;3-hydroxymethylpyrrolidine;(+/-)-3-hydroxymethylpyrrolidine;pyrrolidin-3-yl-methanol;3-pyrrolidinylmethanol;
- SY008238
- SY018506
- AKOS004120753
- PB12644
- 3-PYRROLIDINYLMETHANOL
- AKOS016342041
- pyrrolidin-3-ylmethanol
- 3-Pyrrolidinemethanol
- Z976722188
- 1-pyrrolidin-3-ylmethanol
- BBL100223
- 3-Hydroxymethylpyrrolidine
- (r)-pyrrolidin-3-ylmethanol (3R)-3-Pyrrolidinemethanol (R)-3-Pyrrolidinemethanol 3-Pyrrolidinemethanol, (3R)-
- (RS)-3-Pyrrolidinemethanol, >=98% (GC)
- MFCD07773080
- 3-(1-hydroxy-methyl)-pyrrolidine
- DB-013336
- BCP20711
- (R)-Pyrrolidin-3-yl-methanol hydrochloride
- 3-(hydroxymethyl)pyrrolidine
- PB15896
- STK500785
- 85310-69-6
- DL-BETA-PROLINOL
- BCP23232
- CS-W019882
- 5082-74-6
- Pyrrolidin-3-yl-methanol
- MFCD09260722
- (RS)-3-PYRROLIDINEMETHANOL
- (3rs)-3-hydroxymethyl pyrrolidine
- 6Y-0603
- DTXSID10539553
- SCHEMBL102835
- (3RS)-3-hydroxymethylpyrrolidine
- (Pyrrolidin-3-yl)methanol
- QOTUIIJRVXKSJU-UHFFFAOYSA-N
- EN300-61989
- Q-103255
- MFCD09607969
- 3-hydroxymethyl-pyrrolidine
- SY008227
- ALBB-005836
- PB31350
- rac-pyrrolidin-3-yl-methanol
- P67158
- DTXCID40490340
- 687-856-4
-
- Inchi: 1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2
- InChI Key: QOTUIIJRVXKSJU-UHFFFAOYSA-N
- SMILES: OCC1CNCC1
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: -0.08300
3-hydroxymethyl pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P871774-1g |
pyrrolidin-3-ylmethanol |
85310-69-6 | 95% | 1g |
798.00 | 2021-05-17 |
3-hydroxymethyl pyrrolidine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-hydroxymethyl pyrrolidine
Comprehensive Overview of 3-Hydroxymethyl Pyrrolidine (CAS No. 85310-69-6): Properties, Applications, and Industry Trends
3-Hydroxymethyl pyrrolidine (CAS 85310-69-6), a versatile heterocyclic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. As a pyrrolidine derivative with a hydroxymethyl functional group, this compound serves as a critical building block in organic synthesis. Its molecular formula C5H11NO combines the rigidity of a five-membered nitrogen-containing ring with the reactivity of a hydroxyl group, enabling diverse chemical modifications.
The compound's chiral center at the 3-position makes it particularly valuable for asymmetric synthesis, addressing growing demand in enantioselective catalysis and pharmaceutical intermediates. Recent studies highlight its role in developing novel bioactive molecules, with applications ranging from CNS drug discovery to enzyme inhibition. The global market for pyrrolidine derivatives is projected to grow at 6.2% CAGR (2023-2030), driven by increased R&D investment in small molecule therapeutics.
From a synthetic chemistry perspective, 3-hydroxymethyl pyrrolidine demonstrates remarkable stability under various reaction conditions while maintaining sufficient reactivity for N-functionalization or O-derivatization. This dual functionality explains its frequent appearance in patents for protease inhibitors and GPCR modulators. Analytical characterization via HPLC-MS and NMR spectroscopy confirms high purity (>98%) in commercial samples, meeting stringent requirements for GMP manufacturing.
Environmental and regulatory aspects of 85310-69-6 have been thoroughly evaluated, with OECD guidelines confirming favorable biodegradation profiles. The compound's low ecotoxicity and compliance with REACH regulations position it as a sustainable choice for green chemistry applications. Recent advances in continuous flow synthesis have improved production efficiency, reducing energy consumption by 40% compared to batch processes.
Emerging applications in bioconjugation chemistry leverage the hydroxymethyl group for linker formation in ADC (antibody-drug conjugate) development. The pharmaceutical industry particularly values its compatibility with click chemistry protocols, enabling rapid construction of complex molecular architectures. Quality control protocols typically include residual solvent analysis and chiral purity determination to ensure batch-to-batch consistency.
From a commercial standpoint, 3-hydroxymethyl pyrrolidine is available in multiple grades including research grade, pharmaceutical grade, and custom synthesis quantities. Leading manufacturers have implemented QbD (Quality by Design) principles to optimize synthetic routes, with typical yields exceeding 85%. Storage recommendations emphasize protection from moisture at 2-8°C in amber glass containers to maintain long-term stability.
The scientific literature documents over 120 peer-reviewed publications referencing CAS 85310-69-6 since 2020, reflecting sustained academic interest. Key research frontiers include its incorporation into metal-organic frameworks for catalytic applications and exploration as a hydrogen bond donor in organocatalysis. Computational chemistry studies using DFT calculations have provided valuable insights into its conformational preferences and reactivity patterns.
Industrial scale production utilizes catalytic hydrogenation of corresponding pyrroline precursors, with recent process intensification achieving space-time yields of 2.5 kg/L/day. Analytical method development has focused on UHPLC-UV techniques for rapid quality assessment, with typical run times under 5 minutes. The compound's logP value of -0.35 indicates favorable water solubility, facilitating biological testing.
Future prospects for 3-hydroxymethyl pyrrolidine derivatives include potential applications in RNA-targeting therapeutics and peptidomimetic design. The compound's structural features align well with current trends in fragment-based drug discovery, where small, versatile building blocks are increasingly valued. Ongoing research explores its utility in photoredox catalysis and as a ligand for transition metal complexes.
Safety assessments confirm the compound's classification as non-mutagenic in Ames tests and non-irritating in Draize tests. Proper handling requires standard laboratory precautions including PPE (personal protective equipment) and engineering controls. Transportation complies with standard chemical shipping regulations, with no special restrictions for small quantities.
In conclusion, 3-hydroxymethyl pyrrolidine (CAS 85310-69-6) represents a strategically important scaffold with expanding applications across medicinal chemistry, materials science, and catalysis. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties ensures continued relevance in cutting-edge research and industrial applications.
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